2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE
Description
2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE is a complex organic compound featuring a nitro group, an oxolane ring, and a pyrrolidine ring
Properties
IUPAC Name |
2-nitro-N-(oxolan-2-ylmethyl)-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-18(20)15-6-5-12(17-7-1-2-8-17)10-14(15)16-11-13-4-3-9-21-13/h5-6,10,13,16H,1-4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRFDVNVLAEVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of aniline derivatives followed by the introduction of the oxolane and pyrrolidine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include amine derivatives and substituted aniline compounds.
Scientific Research Applications
2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxolane and pyrrolidine rings contribute to the compound’s ability to bind to specific proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE can be compared with other similar compounds, such as:
5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide: This compound also contains an oxolane ring and a nitro group but differs in its overall structure and properties.
N-methyl-1-(oxolan-2-yl)methanamine: This compound features an oxolane ring and a methyl group, highlighting the structural diversity within this class of compounds.
The uniqueness of 2-NITRO-N-[(OXOLAN-2-YL)METHYL]-5-(PYRROLIDIN-1-YL)ANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
